[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl](methylpropyl)amine
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Overview
Description
(4,5-Dimethyl-2-propoxyphenyl)sulfonylamine is an organic compound characterized by its unique structural features It contains a sulfonyl group attached to a phenyl ring, which is further substituted with dimethyl and propoxy groups The compound also has an amine group bonded to a methylpropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dimethyl-2-propoxyphenyl)sulfonylamine typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents. One common method is the electrophilic aromatic substitution reaction, where the phenyl ring is functionalized with dimethyl and propoxy groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4,5-Dimethyl-2-propoxyphenyl)sulfonylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new amide or sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Amides and sulfonamides.
Scientific Research Applications
(4,5-Dimethyl-2-propoxyphenyl)sulfonylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of (4,5-Dimethyl-2-propoxyphenyl)sulfonylamine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The amine group can also participate in hydrogen bonding and electrostatic interactions, modulating the compound’s biological effects. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- (4,5-Dimethyl-2-methoxyphenyl)sulfonylamine
- (4,5-Dimethyl-2-ethoxyphenyl)sulfonylamine
- (4,5-Dimethyl-2-butoxyphenyl)sulfonylamine
Uniqueness
(4,5-Dimethyl-2-propoxyphenyl)sulfonylamine is unique due to its specific combination of substituents on the phenyl ring. The propoxy group provides distinct steric and electronic properties compared to methoxy, ethoxy, or butoxy groups. This uniqueness can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications .
Properties
IUPAC Name |
N-butan-2-yl-4,5-dimethyl-2-propoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3S/c1-6-8-19-14-9-11(3)12(4)10-15(14)20(17,18)16-13(5)7-2/h9-10,13,16H,6-8H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWFDCDVAQGFPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NC(C)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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